molecular formula C45H74BNO15 B606316 Boromycin CAS No. 34524-20-4

Boromycin

Cat. No.: B606316
CAS No.: 34524-20-4
M. Wt: 879.89
InChI Key: OOBFYEMEQCZLJL-QAZYKMQESA-O
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Description

Boromycin is a bacteriocidal polyether-macrolide antibiotic initially isolated from the bacterium Streptomyces antibioticus. It is notable for being the first natural product found to contain the element boron. This compound exhibits potent activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria. It kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell .

Preparation Methods

Boromycin is produced by the bacterium Streptomyces antibioticus. The compound is isolated from the fermentation broth of this bacterium. The isolation process involves several steps, including extraction, purification, and crystallization. The synthetic routes for this compound are complex due to its intricate structure, which includes multiple hydroxyl groups, a macrolide ring, and a boron atom.

Chemical Reactions Analysis

Boromycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at various positions within the this compound molecule, leading to the formation of derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Boromycin has several scientific research applications:

Comparison with Similar Compounds

Boromycin is unique due to its boron content and its mode of action as an ionophore. Similar compounds include:

    Aplasmomycin: Another boron-containing macrodiolide with similar antibacterial properties.

    Oleandomycin: A macrolide antibiotic with a similar structure but lacking boron.

    Josamycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.

This compound’s uniqueness lies in its boron content and its specific activity against certain bacteria and viruses, which sets it apart from other macrolide antibiotics .

Properties

IUPAC Name

[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11+/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37?,38?,44+,45+,46?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBFYEMEQCZLJL-XURNZCJASA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]123OC4C(=O)OC(CC=CCCC(C(C5CCC(C(O1)(O5)C(O2)C(=O)OC6CC(CCCC(C(C7CCC(C4(O3)O7)C)(C)C)O)OC6C)C)(C)C)O)C(C)OC(=O)C(C(C)C)[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]123OC4C(=O)O[C@@H](C/C=C/CC[C@@H](C([C@@H]5CC[C@H]([C@@](O1)(O5)C(O2)C(=O)O[C@H]6C[C@@H](CCC[C@H](C([C@@H]7CC[C@H]([C@@]4(O3)O7)C)(C)C)O)O[C@@H]6C)C)(C)C)O)[C@@H](C)OC(=O)[C@@H](C(C)C)[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74BNO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896996
Record name Boromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34524-20-4
Record name Boromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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